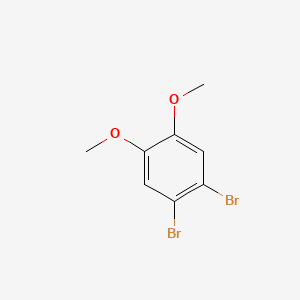

4,5-Dibromoveratrole

Descripción general

Descripción

4,5-Dibromoveratrole is a chemical compound with the molecular formula C8H8Br2O2 . It is used as a chemical intermediate . The compound appears as crystals or powder, and its color ranges from white to pale cream to pale brown .

Molecular Structure Analysis

The molecular weight of 4,5-Dibromoveratrole is 295.956 g/mol . Its IUPAC name is 1,2-dibromo-4,5-dimethoxybenzene . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

4,5-Dibromoveratrole is known to undergo reductive elimination under mild conditions . This process allows for the synthesis of substituted phenyl derivatives . Additionally, it has been shown to react with diphosphines in cross-coupling reactions .

Physical And Chemical Properties Analysis

4,5-Dibromoveratrole is insoluble in water . It appears as crystals, powder, or a fused solid . Its color ranges from white to pale cream to pale brown . The melting point of 4,5-Dibromoveratrole is between 90°C to 92°C .

Aplicaciones Científicas De Investigación

Building Blocks in Chemical Synthesis

1,2-dibromo-4,5-dimethoxybenzene is used as a building block in chemical synthesis . It is a versatile compound that can be used to synthesize a variety of other compounds, including 1,2-dibromo-4,5-difluorobenzene and 1,2-dibromo-4,5-dimethylbenzene .

Pharmaceutical Intermediate

This compound is employed as a pharmaceutical intermediate . It plays a crucial role in the production of various pharmaceutical drugs, contributing to their chemical structure and properties .

Synthesis of Alkylamino Zinc (II) Phthalocyanines

1,2-Dibromo-4,5-dimethylbenzene can be used in the synthesis of alkylamino zinc (II) phthalocyanines . These compounds have potential applications as photosensitizers in photodynamic therapy , a treatment method used in oncology.

Synthesis of 1,2-dibromo-4,5-bis (dibromomethyl)benzene

This compound can also be used in the synthesis of 1,2-dibromo-4,5-bis (dibromomethyl)benzene via reaction with azobisisobutyronitrile . This product has potential applications in various fields of chemistry.

Antioxidant Properties

Derivatives of 1,2-dibromo-4,5-dimethoxybenzene have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anticancer Properties

These derivatives also exhibit anticancer properties . They have the potential to inhibit the growth of cancer cells and could be used in the development of new anticancer drugs .

Anti-diabetic Properties

The derivatives of this compound have shown anti-diabetic activity . They could potentially be used in the development of new treatments for diabetes .

Anti-inflammatory Properties

Finally, these derivatives have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1,2-dibromo-4,5-dimethoxybenzene, also known as 4,5-Dibromoveratrole, is the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds and plays a significant role in their chemical properties and reactions .

Mode of Action

1,2-dibromo-4,5-dimethoxybenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of 1,2-dibromo-4,5-dimethoxybenzene with its targets affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this interaction include the formation of various substituted benzene derivatives .

Pharmacokinetics

The compound’s molecular weight of 29596 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of 1,2-dibromo-4,5-dimethoxybenzene’s action is the formation of substituted benzene derivatives . These derivatives can have various properties and uses, depending on the nature of the substituent .

Action Environment

The action, efficacy, and stability of 1,2-dibromo-4,5-dimethoxybenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the compound’s reactivity . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

Propiedades

IUPAC Name |

1,2-dibromo-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCLQXMMFJREPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191325 | |

| Record name | 4,5-Dibromoveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromoveratrole | |

CAS RN |

37895-73-1 | |

| Record name | 1,2-Dibromo-4,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37895-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromoveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dibromoveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromoveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIBROMOVERATROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9DU4YZ2JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

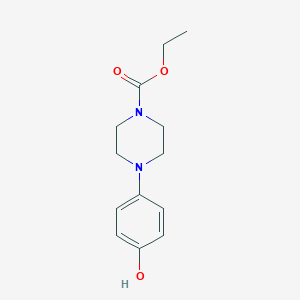

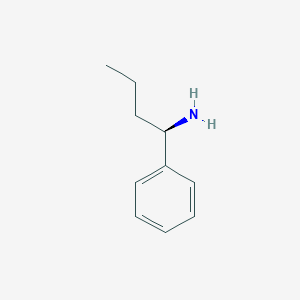

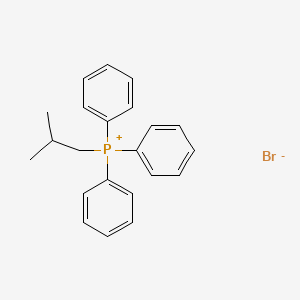

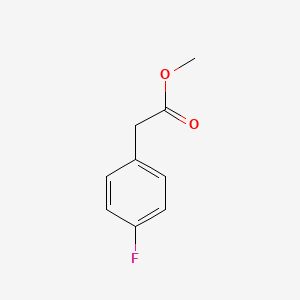

Feasible Synthetic Routes

Q & A

Q1: How does the crystal structure of 4,5-dibromoveratrole (1,2-dibromo-4,5-dimethoxybenzene) compare to its longer-chain homologues?

A: While 4,5-dibromoveratrole exhibits a π-bonded columnar array stabilized by C-Br···Br-C interactions [], its longer-chain homologues, such as 1,2-dibromo-4,5-bis(decyloxy)benzene and 1,2-dibromo-4,5-bis(hexadecyloxy)benzene, are primarily influenced by van der Waals interactions between the aliphatic chains []. This shift in dominant intermolecular forces highlights how increasing alkyl chain length can impact crystal packing and stability.

Q2: What role does halogen bonding play in the crystal structure of 4,5-dibromoveratrole?

A: Halogen bonding plays a significant role in the crystal structure of 4,5-dibromoveratrole. Specifically, C-Br···Br-C interactions contribute to the stability of the π-bonded columnar array observed in the crystal lattice []. These interactions showcase the importance of halogen bonding in influencing the solid-state arrangement of organic molecules.

Q3: Can 4,5-dibromoveratrole undergo aromatic displacement reactions?

A: Yes, 4,5-dibromoveratrole, as a veratrole derivative, can undergo aromatic displacement reactions under certain conditions. Studies have shown that cyclotriveratrylene, a molecule containing three veratryl units, undergoes ring cleavage rather than electrophilic aromatic substitution when subjected to nitration or halogenation []. This cleavage is attributed to the high electron density in the veratryl ring, which facilitates electrophilic attack and subsequent cleavage of the veratryl cation.

Q4: How can 4,5-dibromoveratrole be used in the synthesis of more complex molecules?

A: 4,5-Dibromoveratrole serves as a valuable precursor in organic synthesis, particularly for constructing phthalocyanine (Pc)/tetrabenzoporphyrin (TBP) hybrid molecules like tetrabenzotriazaporphyrins (TBTAPs) []. The bromine atoms can be readily substituted through various reactions, including Kumada cross-coupling, allowing for the introduction of different functional groups. This versatility makes 4,5-dibromoveratrole a key building block for synthesizing novel porphyrin-based materials with tailored properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585844.png)

![2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate](/img/structure/B1585857.png)